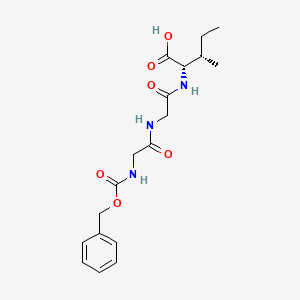

Z-Gly-Gly-Ile-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Ile-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, isoleucine, to a resin. Subsequent amino acids, glycine and glycine, are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Z-Gly-Gly-Ile-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide .

Aplicaciones Científicas De Investigación

Z-Gly-Gly-Ile-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Industry: Utilized in the development of novel materials and as a component in biochemical assays

Mecanismo De Acción

The mechanism of action of Z-Gly-Gly-Ile-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

- Z-Gly-OH (N-benzyloxycarbonylglycine)

- Z-Ile-Gly-Gly-OH (N-benzyloxycarbonyl-isoleucyl-glycyl-glycine)

- Z-Gln-Gly-OH (N-benzyloxycarbonyl-glutaminyl-glycine)

Comparison: Z-Gly-Gly-Ile-OH is unique due to its specific sequence of glycine, glycine, and isoleucine residues. This sequence imparts distinct structural and functional properties compared to other similar compounds. For instance, Z-Gly-OH lacks the additional glycine and isoleucine residues, making it less complex and potentially less versatile in certain applications. Z-Ile-Gly-Gly-OH, on the other hand, has a similar structure but with a different sequence, which can affect its interaction with molecular targets and its overall biological activity .

Actividad Biológica

Z-Gly-Gly-Ile-OH, a dipeptide compound composed of glycine and isoleucine with a benzyloxycarbonyl (Z) protecting group, has garnered significant interest in biochemical research due to its diverse biological activities and applications. This article delves into the compound's synthesis, mechanisms of action, and biological applications, supported by relevant data and findings from various studies.

Synthesis of this compound

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . The process involves:

- Attachment of Isoleucine : The first amino acid, isoleucine, is attached to a resin.

- Sequential Addition : Glycine residues are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).

- Deprotection : After the peptide chain assembly, the compound is cleaved from the resin and deprotected to yield this compound.

This compound interacts with various molecular targets through:

- Hydrogen Bonding : Facilitates binding to enzymes and receptors.

- Hydrophobic Interactions : Enhances stability and specificity in interactions.

- Electrostatic Forces : Modulates the activity of target molecules, influencing biological effects.

These interactions can lead to significant biological outcomes, including modulation of enzyme activity and protein-protein interactions.

Biological Applications

This compound has multiple applications across various fields:

- Biochemical Research : Used to study protein-protein interactions and enzyme-substrate specificity.

- Drug Development : Serves as a model compound in peptide synthesis studies, contributing to the design of novel therapeutic agents.

- Materials Science : Employed in developing new materials for biochemical assays.

Study on Enzyme Interaction

A study demonstrated that this compound serves as a substrate for specific proteases, highlighting its role in enzyme kinetics. The protective Z group allows selective reactions while preventing unwanted side reactions during synthesis. This property makes it a valuable tool for probing enzyme specificity and activity.

Stereochemical Investigations

Research comparing this compound with its stereoisomers revealed differences in binding affinities to various receptors. Such studies emphasize the importance of stereochemistry in biological processes, particularly in drug design where chirality can significantly influence pharmacodynamics.

Data Table: Properties and Applications of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 185.19 g/mol |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |

| Biological Activity | Substrate for proteases; modulates enzyme activity |

| Applications | Biochemical assays; drug development; materials science |

Propiedades

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-3-12(2)16(17(24)25)21-15(23)10-19-14(22)9-20-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t12-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIFMGIEEFWNFK-LRDDRELGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.